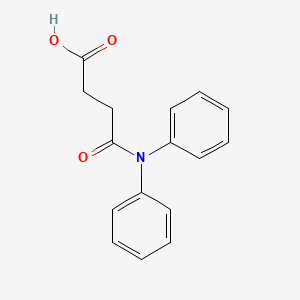

4-(Diphenylamino)-4-oxobutanoic acid

Description

Contextualization of the Compound within Amide and Carboxylic Acid Chemistry

The chemical nature of 4-(Diphenylamino)-4-oxobutanoic acid is dictated by the presence of both a carboxylic acid and a tertiary amide functional group. The carboxylic acid moiety (-COOH) is a source of acidity and a site for reactions such as esterification, reduction to an alcohol, or conversion to an acid chloride. The amide group (-CONR₂), in this case, a tertiary amide with two phenyl substituents on the nitrogen, is generally less reactive than other carboxylic acid derivatives due to the delocalization of the nitrogen lone pair into the carbonyl group. This resonance stabilization makes the amide bond robust.

The synthesis of N-substituted 4-amino-4-oxobutanoic acids, the broader family to which this compound belongs, can be achieved through various synthetic routes. A common method involves the reaction of succinic anhydride (B1165640) with a primary or secondary amine. In the case of this compound, this would involve the reaction of succinic anhydride with diphenylamine (B1679370). This reaction opens the anhydride ring, forming the amide and carboxylic acid functionalities in a single step.

The interplay between the carboxylic acid and the amide group within the same molecule can lead to interesting chemical properties and further reactivity. For instance, the carboxylic acid can be deprotonated to form a carboxylate salt, which can influence the molecule's solubility and other physical properties.

Overview of Research Trajectories for Related Oxobutanoic Acid Derivatives

While specific research on this compound is not extensively documented, the broader class of oxobutanoic acid derivatives has been the subject of diverse and significant research efforts. These investigations have explored their synthesis, chemical reactivity, and a wide range of potential applications, particularly in medicinal chemistry and materials science.

Research into 4-aryl-4-oxobutanoic acids has shown their utility as precursors for the synthesis of various heterocyclic compounds. For example, the reaction of aryl-substituted 4-oxobutanoic acids with aliphatic diamines has been studied to produce bicyclic pyrroloimidazolones and pyrrolopyrimidinones, which are scaffolds for biologically active molecules. arabjchem.orgresearchgate.net

Furthermore, derivatives of 4-oxobutanoic acid have been investigated for a variety of biological activities. Studies have demonstrated that substituted 4-aryl-2-methylenehydrazino-4-oxobut-2-enoic acids and their derivatives possess moderate anti-inflammatory, analgesic, and antimicrobial properties. researchgate.net Other research has focused on the synthesis of 2-(2-(furan-2-carbonyl)hydrazono)-4-oxobutanoic acids, which have shown pronounced anti-inflammatory activity. chimicatechnoacta.ru The anxiolytic and antidepressant potential of new derivatives of 2,4-dioxobutanoic acid salts has also been explored in behavioral studies. researchgate.net

In the realm of oncology, researchers have synthesized 4-(1H-indol-1-yl)-4-oxobutanoic acid spliced with podophyllotoxin (B1678966) to create derivatives with antitumor activities. tandfonline.com These studies highlight the versatility of the oxobutanoic acid scaffold in the development of new therapeutic agents. The general synthetic approach often involves modifying the core structure to enhance biological efficacy and selectivity. For instance, a dimethoxy amide chalcone (B49325) derivative, 4-({4-[(2E)-3-(2,5-dimethoxyphenyl)prop-2-enoyl]phenyl}amino)-4-oxobutanoic acid, was synthesized through the amidation of an amino chalcone with succinic anhydride. mdpi.com

The following table summarizes some of the research trajectories for various derivatives of oxobutanoic acid:

| Derivative Class | Research Focus | Potential Applications |

| 4-Aryl-4-oxobutanoic acids | Synthesis of heterocyclic compounds (pyrroloimidazolones, pyrrolopyrimidinones) arabjchem.orgresearchgate.net | Building blocks for biologically active molecules |

| Substituted 2-methylenehydrazino-4-aryl-4-oxobut-2-enoic acids | Synthesis and evaluation of biological activity researchgate.net | Anti-inflammatory, analgesic, antimicrobial agents |

| 2-(2-(Furan-2-carbonyl)hydrazono)-4-oxobutanoic acids | Synthesis, intramolecular cyclization, and biological screening chimicatechnoacta.ru | Anti-inflammatory drugs |

| 2,4-Dioxobutanoic acid salts | Behavioral studies in animal models researchgate.net | Anxiolytic and antidepressant medications |

| 4-(1H-Indol-1-yl)-4-oxobutanoic acid derivatives | Synthesis and evaluation of antitumor activity tandfonline.com | Anticancer therapeutics |

| 4-({4-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]phenyl}amino)-4-oxobutanoic acid | Synthesis and structural characterization mdpi.com | Potential for enhanced drug delivery or efficacy |

| 2-Oxobutanoic Acid | Metabolic and biochemical studies nih.gov | Understanding biological pathways |

| 4-methylthio-2-oxobutanoic acid | Role in amino acid metabolism drugbank.com | Biochemical research |

This overview demonstrates that while this compound itself may be an understudied compound, its structural motifs are present in a wide array of molecules that are actively being investigated for their chemical and biological properties. The existing body of research on related oxobutanoic acid derivatives provides a strong foundation and rationale for further investigation into this specific compound and its potential applications.

Structure

3D Structure

Properties

IUPAC Name |

4-oxo-4-(N-phenylanilino)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO3/c18-15(11-12-16(19)20)17(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10H,11-12H2,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNLOQAOTFNQIHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for 4-(Diphenylamino)-4-oxobutanoic Acid Analogues

Traditional synthetic methods provide reliable pathways to analogues of this compound. These routes, primarily Friedel-Crafts acylation and reactions involving cyclic anhydrides, are foundational in organic synthesis.

The Friedel-Crafts acylation is a cornerstone of organic synthesis for forming carbon-carbon bonds to aromatic rings. nih.gov In an analogous pathway to synthesize related 4-aryl-4-oxobutanoic acids, an aromatic compound reacts with succinic anhydride (B1165640) in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). wikipedia.org This reaction introduces the 4-oxobutanoic acid moiety onto the aromatic ring.

For example, the synthesis of 4-(4-methylphenyl)-4-oxobutanoic acid is achieved by the Friedel-Crafts reaction between toluene (B28343) and succinic anhydride. wikipedia.org While amides are generally not used as substrates in these reactions due to the stability of the carbon-nitrogen bond, studies have shown that destabilized or "twisted" amides can serve as acylating agents under specific conditions, such as in the presence of polyphosphoric acid or through superelectrophilic activation. nih.govresearchgate.netacs.org This suggests a potential, albeit less direct, Friedel-Crafts-type pathway using an activated diphenylamine (B1679370) derivative.

Table 1: Examples of Friedel-Crafts Acylation for 4-Aryl-4-oxobutanoic Acid Synthesis

| Aromatic Substrate | Acylating Agent | Catalyst | Product |

|---|---|---|---|

| Toluene | Succinic anhydride | AlCl₃ | 4-(4-Methylphenyl)-4-oxobutanoic acid wikipedia.org |

A more direct and widely used method for synthesizing 4-(amino)-4-oxobutanoic acid structures involves the ring-opening acylation of an amine with succinic anhydride. mdpi.combeilstein-archives.org This reaction is typically high-yielding and proceeds under mild conditions. The nucleophilic amine attacks one of the carbonyl carbons of the anhydride, leading to the opening of the ring and the formation of a succinamic acid derivative.

In the synthesis of this compound, diphenylamine would be reacted with succinic anhydride. The reaction is often carried out in an anhydrous solvent like toluene or diethyl ether. mdpi.comchemicalbook.com This method is advantageous as it directly forms the desired amide and carboxylic acid functionalities in a single step.

A specific analogue, 4-(benzylamino)-4-oxobutanoic acid, is synthesized by adding a solution of benzylamine (B48309) to a solution of succinic anhydride in anhydrous toluene at 0°C. chemicalbook.com This approach is broadly applicable to a wide range of primary and secondary amines. nih.gov

Table 2: Synthesis of N-Substituted 4-Oxobutanoic Acids from Succinic Anhydride

| Amine Reactant | Solvent | Conditions | Product | Reference |

|---|---|---|---|---|

| Benzylamine | Anhydrous Toluene | 0°C, 1 hour | 4-(Benzylamino)-4-oxobutanoic acid | chemicalbook.com |

| Polyamine | Anhydrous Pyridine | 20°C | Polyamine Succinamide (B89737) | nih.gov |

Advanced Synthetic Strategies and Conditions

Modern synthetic chemistry offers advanced techniques that can improve reaction efficiency, reduce environmental impact, and allow for milder reaction conditions compared to traditional methods.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. researchgate.net For amide synthesis, microwave irradiation can facilitate the direct coupling of carboxylic acids and amines, often under solvent-free conditions and with catalytic amounts of reagents like ceric ammonium (B1175870) nitrate (B79036) (CAN). mdpi.comnih.govmdpi.com

This method significantly shortens reaction times from hours to minutes and often results in high yields with simplified, environmentally friendly product isolation. researchgate.netmdpi.comnih.gov While not specifically documented for this compound, this green chemistry approach is applicable for the direct amidation of succinic acid with diphenylamine, potentially offering a more efficient and sustainable synthetic route. mdpi.com

Table 3: Comparison of Conventional vs. Microwave-Assisted Amide Synthesis

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

|---|---|---|

| Reaction Time | Hours to days | Minutes to a few hours researchgate.netmdpi.com |

| Solvents | Often required | Often solvent-free mdpi.comnih.gov |

| Energy Efficiency | Lower | Higher mdpi.com |

Visible-light photoredox catalysis provides a sustainable and efficient platform for activating organic molecules and forming chemical bonds under mild conditions. nih.gov This strategy has been increasingly applied to amide synthesis, offering a robust alternative to traditional condensation reactions. nih.govacs.org

These reactions typically involve a photosensitizer (such as an iridium or ruthenium complex) that, upon irradiation with visible light, can activate substrates into radical species through a single-electron transfer (SET) process. nih.gov This enables the formation of C-N bonds for amide synthesis from a variety of starting materials. virginia.edu For instance, amides can be synthesized from tertiary amines and carboxylic acids via a visible-light-promoted, iridium-catalyzed aerobic protocol. acs.orgfigshare.com This advanced methodology could be adapted for the synthesis of this compound, representing a cutting-edge approach to forming the central amide linkage.

Derivatization and Functionalization Reactions of the 4-Oxobutanoic Acid Scaffold

The 4-oxobutanoic acid scaffold, present in the target molecule, possesses two key functional groups—the carboxylic acid and the ketone (within the oxo group)—that are amenable to a variety of chemical transformations.

The carboxylic acid moiety can undergo standard derivatization reactions such as:

Esterification: Reaction with an alcohol in the presence of an acid catalyst to form the corresponding ester. gcms.cz

Amide Formation: Activation of the carboxylic acid (e.g., conversion to an acyl chloride) followed by reaction with another amine to form a diamide (B1670390) derivative.

Reduction: Conversion of the carboxylic acid to a primary alcohol using reducing agents like lithium aluminum hydride.

The ketone group can also be functionalized. For example, 4-aryl-4-oxobutanoic acids can react with binucleophiles like aliphatic N,N-diamines. arabjchem.orgresearchgate.net This reaction proceeds through the formation of an initial amide, followed by intramolecular cyclization involving the ketone to yield bicyclic heterocyclic systems such as pyrroloimidazolones and pyrrolopyrimidinones. arabjchem.org Additionally, related 4-oxobutanoic acid derivatives can undergo intramolecular cyclization in the presence of dehydrating agents like propionic anhydride to form furanone structures. chimicatechnoacta.ru

Table 4: Potential Derivatization Reactions of the 4-Oxobutanoic Acid Scaffold

| Functional Group | Reaction Type | Reagents | Potential Product |

|---|---|---|---|

| Carboxylic Acid | Esterification | Alcohol, Acid Catalyst | Alkyl 4-(diphenylamino)-4-oxobutanoate |

| Carboxylic Acid | Amide Formation | Activating Agent, Amine | 4-(Diphenylamino)-N'-alkyl-succinamide |

| Ketone/Carboxylic Acid | Heterocyclization | N,N-Diamine | Pyrrolidinone-fused heterocycles arabjchem.org |

Formation of Metal Complexes and Coordination Chemistry

The presence of a carboxylate group allows this compound to function as a versatile ligand in coordination chemistry. It readily forms stable complexes with various metals, most notably with organotin(IV) moieties, and has potential applications in the design of functional metal-organic compounds.

This compound reacts with organotin(IV) compounds to form organotin(IV) carboxylates. sysrevpharm.org These reactions typically involve the condensation of the carboxylic acid with an organotin(IV) oxide or chloride in a suitable solvent, often under reflux conditions. researchgate.netjmchemsci.com The resulting complexes have general formulas such as R₂SnL₂ and R₃SnL, where 'R' represents an alkyl or aryl group attached to the tin atom, and 'L' is the deprotonated 4-(diphenylamino)-4-oxobutanoate ligand. nih.govfrontiersin.org

The coordination mode of the carboxylate ligand to the central tin atom is a key feature of these complexes and can be elucidated using infrared (IR) spectroscopy. The difference (Δυ) between the asymmetric (νasym) and symmetric (νsym) stretching frequencies of the carboxylate group (COO) indicates its binding mode. A large Δυ value typically suggests a monodentate coordination, while smaller values are indicative of bidentate (chelating) or bridging coordination. nih.gov In the solid state, diorganotin(IV) derivatives often exhibit a chelating bidentate coordination, whereas triorganotin(IV) derivatives tend to feature a bridging bidentate mode. nih.govfrontiersin.org This leads to different geometries around the tin center, including five-coordinated trigonal bipyramidal or six-coordinated octahedral structures. researchgate.netnih.gov

Table 1: Characteristics of Organotin(IV) Complexes with 4-(Diphenylamino)-4-oxobutanoate Ligand

| Complex Type | General Formula | Typical R Groups | Ligand Coordination Mode | Resulting Geometry Around Sn |

|---|---|---|---|---|

| Diorganotin(IV) | R₂SnL₂ | Methyl, n-Butyl, Phenyl | Chelating Bidentate | Octahedral |

Note: Geometries can vary based on the specific organotin moiety and physical state (solid vs. solution).

The ability of this compound to act as a ligand extends beyond organotin compounds, pointing to its potential in creating a wide range of functional metal complexes. The carboxylate group can coordinate to various metal ions through its oxygen donor atoms. jmchemsci.comnih.gov The coordination can be monodentate, bidentate chelating, or bidentate bridging, allowing for the formation of mononuclear, binuclear, or polymeric structures. nih.govnih.gov

Organotin(IV) carboxylates themselves are considered functional metal complexes, as they have been widely investigated for their biological activities, including anticancer, antibacterial, and antifungal properties. sysrevpharm.orgnih.govpreprints.org The biological efficacy of these complexes is often influenced by the nature of the alkyl or aryl groups attached to the tin atom and the coordination number of the central metal. jmchemsci.com The synthesis of new complexes using this compound as a ligand allows for the tuning of these properties, potentially leading to the development of novel therapeutic agents or catalysts. preprints.org

Synthesis of Succinamide Derivatives and Related Amide Formations

The terminal carboxylic acid group of this compound is a key site for further chemical transformations, particularly for the synthesis of succinamide derivatives through amide bond formation. khanacademy.org This reaction involves the coupling of the carboxylic acid with a primary or secondary amine.

Direct condensation of a carboxylic acid and an amine is often inefficient and requires harsh conditions, such as high temperatures. sci-hub.seresearchgate.net Therefore, the reaction is typically facilitated by activating the carboxyl group to make it more susceptible to nucleophilic attack by the amine. khanacademy.org A common method involves the use of coupling agents like carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). khanacademy.orgresearchgate.net In this process, the carboxylic acid adds to the carbodiimide (B86325) to form a highly reactive O-acylisourea intermediate, which is then readily displaced by the amine to form the desired amide bond. researchgate.net

Alternatively, the carboxylic acid can be converted into a more reactive derivative, such as an acyl chloride, by reacting it with an agent like thionyl chloride (SOCl₂) or oxalyl chloride. khanacademy.org The resulting acyl chloride is highly electrophilic and reacts rapidly with amines to yield the corresponding amide. These methods provide a pathway to a diverse range of N-substituted succinamide derivatives, where one nitrogen is part of the diphenylamino group and the other is derived from the newly introduced amine.

Structural Modifications at the Butanoic Acid Moiety

The butanoic acid backbone of this compound serves as a scaffold that can be chemically modified to create more complex molecules. These modifications can occur at the carbon atoms of the butanoic acid chain, leading to new derivatives with altered chemical and physical properties.

Furthermore, the butanoic acid moiety can participate in cyclization reactions, especially in related 4-oxobutanoic acid systems. Studies on analogous 4-aryl-4-oxobutanoic acids have shown that they can react with binucleophiles, such as diamines, to form bicyclic heterocyclic structures like pyrroloimidazolones and pyrrolopyrimidinones. arabjchem.orgarabjchem.org These reactions involve the participation of both the carboxyl group and another functional group on the butanoic chain, leading to the formation of new ring systems. chimicatechnoacta.ru This suggests that this compound could serve as a precursor for the synthesis of novel heterocyclic compounds through intramolecular or intermolecular cyclization strategies.

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy Applications

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum provides valuable information about the functional groups present. For 4-(Diphenylamino)-4-oxobutanoic acid, key vibrational modes would be expected for the carboxylic acid, amide, and aromatic functionalities.

Specifically, the carboxylic acid group would exhibit a characteristic broad O-H stretching vibration, typically in the range of 3300-2500 cm⁻¹, and a strong C=O (carbonyl) stretching band around 1700-1725 cm⁻¹. The amide group, being a tertiary amide, would primarily show a strong C=O stretching vibration, usually found between 1630-1680 cm⁻¹. The two phenyl rings of the diphenylamino group would produce characteristic C-H stretching peaks above 3000 cm⁻¹ and several C=C stretching absorptions in the 1600-1450 cm⁻¹ region.

Despite the theoretical expectations for its FT-IR spectrum, a thorough search of scientific literature did not yield specific, publicly available experimental data for this compound.

| Functional Group | Expected Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H Stretch | Data not available |

| Carboxylic Acid | C=O Stretch | Data not available |

| Amide | C=O Stretch | Data not available |

| Aromatic Rings | C-H Stretch | Data not available |

| Aromatic Rings | C=C Stretch | Data not available |

| Alkane Chain | C-H Stretch | Data not available |

FT-Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. In the context of this compound, FT-Raman would be highly effective for observing the symmetric vibrations of the aromatic rings and the C-C backbone of the butanoic acid chain. The C=O stretching vibrations would also be Raman active.

A detailed literature survey did not locate any experimental FT-Raman spectroscopic data specifically for this compound.

| Functional Group | Expected Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic Rings | Symmetric C=C Stretch | Data not available |

| Alkane Chain | C-C Stretch | Data not available |

| Carbonyl Groups | C=O Stretch | Data not available |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR spectroscopy provides detailed information about the chemical environment, connectivity, and number of different types of protons in a molecule. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the protons of the two phenyl groups, the methylene (-CH₂-) groups of the butanoic acid chain, and the acidic proton of the carboxylic acid. The aromatic protons would likely appear as complex multiplets in the downfield region (typically 7.0-8.0 ppm). The two methylene groups would be expected to resonate as triplets in the aliphatic region (around 2.0-3.0 ppm) due to spin-spin coupling with each other. The carboxylic acid proton would typically be a broad singlet at a very downfield chemical shift (>10 ppm).

| Proton Environment | Expected Chemical Shift (ppm) | Expected Multiplicity |

| Phenyl (C₆H₅)₂N- | Data not available | Data not available |

| -CH₂-CH₂-COOH | Data not available | Data not available |

| -CH₂-COOH | Data not available | Data not available |

| -COOH | Data not available | Data not available |

¹³C NMR spectroscopy provides information on the different carbon environments within a molecule. For this compound, distinct signals would be anticipated for the carbonyl carbons of the amide and carboxylic acid, the carbons of the two phenyl rings, and the two methylene carbons. The carbonyl carbons are expected to appear significantly downfield (170-180 ppm). The aromatic carbons would resonate in the approximate range of 110-150 ppm, with the carbon directly attached to the nitrogen appearing at a different shift compared to the others. The two methylene carbons would be found in the upfield region of the spectrum (typically 20-40 ppm).

A search of published research did not uncover any experimental ¹³C NMR data for this compound.

| Carbon Environment | Expected Chemical Shift (ppm) |

| Amide C=O | Data not available |

| Carboxylic Acid C=O | Data not available |

| Aromatic C (C-N) | Data not available |

| Aromatic C (ortho, meta, para) | Data not available |

| -CH₂-CH₂-COOH | Data not available |

| -CH₂-COOH | Data not available |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. The fragmentation pattern observed in the mass spectrum can also offer valuable structural clues. For this compound (C₁₆H₁₅NO₃), the molecular ion peak [M]⁺ would be expected. Key fragmentation pathways could involve the loss of the carboxylic acid group, cleavage of the amide bond, or fragmentation of the diphenylamino moiety.

No specific experimental mass spectrometry data or fragmentation analysis for this compound was found in the surveyed literature.

| Ion | Expected m/z |

| [M]⁺ | Data not available |

| [M - COOH]⁺ | Data not available |

| [N(C₆H₅)₂]⁺ | Data not available |

Single Crystal X-ray Diffraction (SC-XRD) for Solid-State Structure Determination

Single-crystal X-ray diffraction is a powerful technique that provides precise information about the three-dimensional arrangement of atoms within a crystal lattice. This analysis yields key crystallographic parameters that define the solid-state structure of a molecule.

Data Table: Crystallographic Parameters for this compound

| Parameter | Value |

| Crystal System | Data not publicly available |

| Space Group | Data not publicly available |

| a (Å) | Data not publicly available |

| b (Å) | Data not publicly available |

| c (Å) | Data not publicly available |

| α (°) | Data not publicly available |

| β (°) | Data not publicly available |

| γ (°) | Data not publicly available |

| Volume (ų) | Data not publicly available |

| Z | Data not publicly available |

| Calculated Density (g/cm³) | Data not publicly available |

| R-factor | Data not publicly available |

A comprehensive search of scientific databases and chemical supplier information did not yield experimental single-crystal X-ray diffraction data for this compound. The table above reflects the absence of this information.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. This experimental data is then compared with the theoretically calculated percentages based on the compound's molecular formula to verify its purity and elemental composition. The molecular formula for this compound is C₁₆H₁₅NO₃.

Data Table: Elemental Analysis Data for this compound

| Element | Theoretical (%) | Experimental (%) |

| Carbon | 71.36 | Data not publicly available |

| Hydrogen | 5.61 | Data not publicly available |

| Nitrogen | 5.20 | Data not publicly available |

| Oxygen | 17.82 | Data not publicly available |

As with crystallographic data, experimental elemental analysis results for this compound are not available in published scientific literature. The theoretical values have been calculated based on the compound's molecular formula.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental tools for understanding the molecular structure, reactivity, and electronic properties of chemical compounds from first principles.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of many-body systems, such as atoms and molecules. It is often employed to predict a wide range of molecular properties with a favorable balance between accuracy and computational cost. A typical study would involve a functional, such as B3LYP, and a basis set, like 6-311++G(d,p), to ensure reliable results.

In a typical DFT study, the first step is to perform a geometric optimization. This process calculates the lowest energy arrangement of the atoms in the molecule, predicting its most stable three-dimensional structure. The optimization provides key structural parameters.

A theoretical investigation would yield precise data on bond lengths, bond angles, and dihedral angles, which define the molecule's spatial conformation. For 4-(Diphenylamino)-4-oxobutanoic acid, this would reveal the orientation of the two phenyl rings relative to the nitrogen atom and the conformation of the butanoic acid chain.

Table 1: Predicted Geometric Parameters for this compound (Illustrative) (Note: The following table is for illustrative purposes only, as specific data is not available.)

| Parameter | Atom(s) Involved | Predicted Value |

|---|---|---|

| Bond Length | C=O | Data not available |

| N-C (phenyl) | Data not available | |

| C-C (acid chain) | Data not available | |

| Bond Angle | C-N-C (phenyl) | Data not available |

| O=C-N | Data not available |

| Dihedral Angle | Phenyl-N-C=O | Data not available |

Following geometric optimization, vibrational frequency calculations are performed to confirm that the structure is a true energy minimum. These calculations also allow for the simulation of the molecule's infrared (IR) and Raman spectra. By analyzing the vibrational modes, each calculated frequency can be assigned to a specific type of molecular motion, such as stretching, bending, or twisting of functional groups. This theoretical spectrum is invaluable for interpreting experimentally recorded spectra.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's electronic behavior and chemical reactivity. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive.

Table 2: Predicted Frontier Orbital Energies for this compound (Illustrative) (Note: The following table is for illustrative purposes only, as specific data is not available.)

| Parameter | Predicted Value (eV) |

|---|---|

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is plotted onto the molecule's electron density surface, using a color scale to indicate different potential values. Red regions signify areas of negative electrostatic potential, which are rich in electrons and prone to electrophilic attack. Blue regions represent positive electrostatic potential, which are electron-poor and susceptible to nucleophilic attack. Green and yellow areas denote regions of neutral or intermediate potential. The MEP map is a valuable tool for predicting how a molecule will interact with other charged species.

Reactivity Descriptors and Predicted Electrophilic/Nucleophilic Interactions

From the calculated HOMO and LUMO energies, several global reactivity descriptors can be derived to quantify a molecule's reactivity. These descriptors provide insight into the molecule's behavior in chemical reactions.

Key reactivity descriptors include:

Ionization Potential (I): The energy required to remove an electron (approximated as I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as A ≈ -ELUMO).

Electronegativity (χ): The ability of a molecule to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): The resistance to change in electron distribution (η = (I - A) / 2). A hard molecule has a large HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of hardness (S = 1 / 2η). A soft molecule has a small HOMO-LUMO gap.

Electrophilicity Index (ω): A measure of the energy lowering when a molecule accepts electrons (ω = χ² / 2η).

These parameters help predict whether a molecule will act as an electrophile or a nucleophile in a reaction and provide a quantitative measure of its reactive tendencies.

Table 3: Predicted Global Reactivity Descriptors for this compound (Illustrative) (Note: The following table is for illustrative purposes only, as specific data is not available.)

| Descriptor | Formula | Predicted Value |

|---|---|---|

| Electronegativity (χ) | (I + A) / 2 | Data not available |

| Chemical Hardness (η) | (I - A) / 2 | Data not available |

| Chemical Softness (S) | 1 / 2η | Data not available |

Molecular Dynamics Simulations (as applied to related chemical systems)

While specific molecular dynamics (MD) simulations for this compound are not extensively documented in the literature, MD studies on a wide range of diphenylamine (B1679370) derivatives provide valuable insights into their behavior in condensed phases. These simulations are crucial for understanding how such molecules interact with their environment, for example, when used as additives in materials like lubricating oils.

In a representative study, MD simulations were employed to construct models for 96 different diphenylamine derivatives to evaluate their efficacy as antioxidants in a synthetic lubricating oil, trimethylol propane (B168953) trioleate (TMPTO). nih.gov The primary goals of these simulations were to calculate the solubility parameter (δ) and the binding energy (Ebinding) between the diphenylamine derivatives and the base oil. nih.gov The solubility parameter is a key indicator of compatibility; a closer match between the δ value of the additive and the base oil suggests better miscibility. The binding energy quantifies the strength of the interaction, with a higher negative value indicating a stronger, more favorable interaction. These parameters are critical for designing effective additives, as poor solubility can lead to phase separation and reduced performance. The use of MD simulations allows for the rapid screening of many candidate structures to identify those with the most promising physical properties for specific applications. nih.gov

Theoretical Predictions of Optical Properties

The diphenylamine moiety is a well-known electron donor, making its derivatives, including this compound, interesting candidates for applications in optoelectronics. Computational methods, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are instrumental in predicting their linear and nonlinear optical properties.

Linear optical properties are dictated by the electronic structure of a molecule. A key parameter is the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). This HOMO-LUMO gap is fundamentally related to the electronic excitation energy and provides an estimation of the chemical reactivity and kinetic stability of the molecule. ajrconline.org A small energy gap generally correlates with high polarizability, low kinetic stability, and higher chemical reactivity, which are desirable traits for materials with significant nonlinear optical responses. ajrconline.org

For organic molecules designed for optical applications, the HOMO is typically associated with the electron-donating part of the molecule, while the LUMO is associated with the electron-accepting part. In this compound, the diphenylamine group acts as the electron donor. Theoretical calculations on similar donor-acceptor systems, such as chalcone (B49325) derivatives, have shown that the HOMO-LUMO gap can be effectively calculated using DFT methods. For instance, the computed energy band gap for 1,3-Bis(3,4-dimethoxyphenyl)prop-2-en-1-one was found to be 3.7952 eV. ajrconline.org Such calculations are essential for tuning the electronic properties and predicting the absorption wavelengths of new materials.

Nonlinear optical (NLO) materials are crucial for technologies like optical communication, signal processing, and data storage. cureusjournals.com Organic molecules featuring an electron donor (D) and an electron acceptor (A) connected by a π-conjugated bridge (D-π-A) are a major focus of NLO materials research. The diphenylamine group is a common and effective electron donor in such systems.

Computational studies are vital for predicting the NLO response of these molecules, which is quantified by parameters such as the dipole moment (µ), linear polarizability (α), and, most importantly, the first-order hyperpolarizability (β). cureusjournals.comfrontiersin.org A large β value is indicative of a strong second-order NLO response. DFT calculations have been successfully used to predict these properties. For example, a computational analysis of novel triphenylamine (B166846) derivative chromophores (structurally related to diphenylamine systems) using the ωB97XD/6-311++G(d,p) method revealed that strategic molecular design can significantly enhance NLO properties. cureusjournals.com The study showed that a pyrrole-substituted chromophore exhibited a superior first hyperpolarizability of 189455 × 10-33 esu, demonstrating the profound impact of the π-spacer on the NLO response. cureusjournals.com These theoretical investigations provide a rational basis for designing molecules with tailored NLO properties for advanced photonic applications. cureusjournals.com

Predicted Optical Properties of Related Diphenylamine Systems

| Compound Type | Parameter | Calculated Value | Computational Method | Reference |

|---|---|---|---|---|

| Chalcone Derivative | HOMO-LUMO Gap (Egap) | 3.7952 eV | DFT | ajrconline.org |

| Triphenylamine Chromophore (S1) | Dipole Moment (µ) | - | ωB97XD/6-311++G(d,p) | cureusjournals.com |

| Triphenylamine Chromophore (S3) | Dipole Moment (µ) | 3.78 Debye | ωB97XD/6-311++G(d,p) | cureusjournals.com |

| Triphenylamine Chromophore (S3) | Linear Polarizability (α) | 97.23 × 10-24 esu | ωB97XD/6-311++G(d,p) | cureusjournals.com |

| Triphenylamine Chromophore (S3) | First Hyperpolarizability (β) | 189455 × 10-33 esu | ωB97XD/6-311++G(d,p) | cureusjournals.com |

Computational Mechanistic Studies

Understanding the reaction mechanisms involved in the synthesis and chemical behavior of this compound is crucial for process optimization and predicting reactivity. Computational chemistry provides detailed energy profiles of reaction pathways, including the structures of transition states and intermediates.

The formation of this compound typically involves the reaction of diphenylamine with succinic anhydride (B1165640). This reaction is a classic example of nucleophilic acyl substitution (aminolysis of an anhydride). masterorganicchemistry.comlibretexts.org Computational studies using DFT have been performed on the aminolysis of succinic anhydride with amines like methylamine (B109427) to elucidate the reaction mechanism. researchgate.net

These studies investigate different possible pathways, primarily a concerted mechanism versus a stepwise addition-elimination mechanism. The effect of catalysts, such as a second amine molecule acting as a general base, is also examined. Calculations show that the concerted mechanism, where bond-breaking and bond-forming occur simultaneously through a single transition state, often has a lower activation energy than the stepwise pathway. researchgate.net For the reaction of succinic anhydride with methylamine, the uncatalyzed concerted mechanism involves a significant energy barrier. However, the presence of a second amine molecule acting as a base catalyst can facilitate proton transfer in the transition state, substantially lowering the activation barrier and accelerating the reaction. researchgate.net These theoretical models are critical for understanding how reaction conditions influence the reaction rate and for designing more efficient synthetic protocols. dur.ac.uk

Computational Data for Mechanistic Studies

| Reaction / Process | Parameter | Calculated Value | Significance | Reference |

|---|---|---|---|---|

| Succinic Acid Decomposition | Activation Barrier (to H2O + Succinic Anhydride) | 51.0 kcal/mol | Energy required for the dehydration of succinic acid. | nih.gov |

| Aminolysis of Succinic Anhydride | Mechanism Type | Concerted pathway is often favored over stepwise. | Determines the nature of the transition state and intermediates. | researchgate.net |

| Diphenylamine N-H Bond | Bond Dissociation Energy (BDE) | ~216 kJ/mol (unsubstituted) | Lower BDE indicates easier H-atom donation and higher antioxidant activity. | nih.gov |

Diphenylamine and its derivatives are widely used as antioxidants and stabilizers, particularly in polymers and oils at elevated temperatures. nih.govresearchgate.net Their function relies on their ability to act as radical-trapping agents. The key mechanistic step is the donation of the hydrogen atom from the N-H group to a reactive radical (e.g., a peroxyl radical, ROO•), which inhibits autoxidation chain reactions. nih.gov

This hydrogen atom transfer produces a stabilized diphenylamino radical. researchgate.net Computational chemistry is a powerful tool for studying these radical species. rsc.org Quantum mechanical simulations can accurately predict the N-H Bond Dissociation Energy (BDE). A lower BDE value indicates that the hydrogen atom is more easily abstracted, corresponding to higher antioxidant activity. nih.gov For the parent diphenylamine structure, the calculated BDE is approximately 216.15 kJ·mol⁻¹. nih.gov Computational studies also explore the fate of the resulting diphenylamino radical, including its potential to react further with other radicals, which is crucial for understanding catalytic cycles like the Korcek cycle that explain the high efficiency of these antioxidants at elevated temperatures. nih.gov

Structure-Property Relationship (SPR) Analyses via Computational Approaches

Computational and theoretical chemistry provides a powerful lens for understanding the intrinsic properties of "this compound" at the molecular level. Through methods like Density Functional Theory (DFT), researchers can elucidate the relationship between the compound's three-dimensional structure and its electronic characteristics, offering insights into its reactivity, stability, and potential applications. These computational analyses are crucial for predicting the behavior of the molecule and guiding the rational design of new derivatives with tailored properties.

A common approach involves geometric optimization of the molecule's structure to find its most stable conformation (lowest energy state). Following this, various quantum chemical parameters can be calculated to describe its electronic nature. These parameters are instrumental in establishing a comprehensive structure-property relationship.

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components in determining a molecule's electronic properties and reactivity. The HOMO acts as an electron donor, while the LUMO is the electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's chemical stability and reactivity. A smaller energy gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO.

For compounds structurally similar to this compound, DFT calculations have been used to determine these energies. For instance, studies on related diphenylamine and butanoic acid derivatives show that the HOMO is often localized on the electron-rich diphenylamine moiety, while the LUMO is distributed across the oxobutanoic acid portion of the molecule. This separation of frontier orbitals is characteristic of a donor-acceptor system within the molecule.

Global Reactivity Descriptors

From the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated. These descriptors provide a quantitative measure of the molecule's stability, reactivity, and electronic nature. Common descriptors include ionization potential, electron affinity, electronegativity, chemical hardness, and chemical softness. These parameters are vital for predicting how the molecule will interact with other chemical species.

For example, a study on 2-cyano-3-[4(diphenylamino) phenyl] acrylic acid, a compound with a similar diphenylamino group, utilized DFT to calculate these properties to understand its potential in nonlinear optics. ias.ac.in The insights from such studies suggest that the diphenylamine group significantly influences the electronic and, consequently, the reactivity profile of the entire molecule.

Molecular Electrostatic Potential (MEP)

A Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. The MEP map illustrates regions of positive and negative electrostatic potential on the electron density surface. Red-colored regions indicate areas of high electron density (negative potential), which are susceptible to electrophilic attack. Conversely, blue-colored regions represent electron-deficient areas (positive potential), which are prone to nucleophilic attack.

In a molecule like this compound, the MEP map would likely show negative potential around the oxygen atoms of the carboxylic acid and amide groups, highlighting them as sites for electrophilic interaction. The areas around the hydrogen atoms of the phenyl rings and the carboxylic acid would likely exhibit a positive potential.

Interactive Data Tables

The following tables summarize key computational parameters that are typically investigated in the structure-property relationship analysis of compounds like this compound, based on findings from related molecules.

Table 1: Calculated Frontier Molecular Orbital Properties (Note: The values presented are representative and based on computational studies of structurally similar compounds.)

| Parameter | Value (eV) | Description |

|---|---|---|

| EHOMO | -5.9 to -6.2 | Energy of the Highest Occupied Molecular Orbital; relates to the electron-donating ability. |

| ELUMO | -1.8 to -2.1 | Energy of the Lowest Unoccupied Molecular Orbital; relates to the electron-accepting ability. |

Table 2: Calculated Global Reactivity Descriptors (Note: The values presented are representative and based on computational studies of structurally similar compounds.)

| Descriptor | Formula | Typical Value Range | Chemical Significance |

|---|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | 5.9 - 6.2 eV | The energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | 1.8 - 2.1 eV | The energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | 3.85 - 4.15 eV | The ability of an atom or molecule to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | 1.9 - 2.2 eV | A measure of resistance to change in electron distribution. |

These computational approaches and the resulting data provide a detailed framework for understanding the structure-property relationships of this compound. By quantifying its electronic structure and reactivity, researchers can better predict its behavior in various chemical and biological systems, paving the way for its application in materials science and medicinal chemistry.

Applications and Functional Materials Development

Advanced Chemical Probes and Sensing Systems

Near-infrared (NIR) emitting probes are highly valuable for in vivo bioimaging due to the deep tissue penetration and low autofluorescence of light in the NIR window (typically 700-1700 nm). The design of organic NIR probes often relies on a donor-π-acceptor (D-π-A) architecture to achieve a small energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in long-wavelength absorption and emission.

The diphenylamine (B1679370) group is a potent electron-donating moiety and is frequently incorporated as the donor component in such fluorophores. Its ability to donate electrons can be enhanced through conjugation with a π-system, which is then linked to an electron-accepting group. While 4-(diphenylamino)-4-oxobutanoic acid itself is not an NIR probe, its core diphenylamine structure is a foundational element for one.

To transform a diphenylamine-containing molecule into an NIR probe, it would typically be chemically modified to create an extended π-conjugated system linked to a strong electron acceptor. The carboxylic acid group on the butanoic acid chain could be used as a handle for bioconjugation, allowing the probe to be attached to targeting vectors like peptides or antibodies for specific imaging applications. The photophysical properties of such probes are highly tunable; modifying the strength of the donor or acceptor, or extending the π-bridge, can precisely control the absorption and emission wavelengths.

Below is a data table showing the photophysical properties of a representative NIR probe that incorporates a triphenylamine (B166846) (a close structural relative of diphenylamine) donor group, illustrating the typical characteristics of such compounds.

| Compound | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (nm) | Quantum Yield (Φ) | Reference Compound |

|---|---|---|---|---|---|

| TPA-P+ | 580 | 710 | 130 | N/A | Pyridine cation-triphenylamine conjugate rsc.org |

Building Blocks for Advanced Organic and Supramolecular Architectures

The precise arrangement of molecular building blocks into highly ordered, porous structures is a cornerstone of modern materials chemistry. Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs) are two prominent classes of such materials. The properties of these frameworks are directly determined by the geometry and functionality of their constituent organic linkers.

Covalent Organic Frameworks (COFs) are crystalline porous polymers constructed from organic building blocks linked by strong covalent bonds. tcichemicals.com The choice of linker dictates the topology, porosity, and functionality of the resulting framework. tcichemicals.com Linkers for COFs are typically rigid molecules with specific symmetries and reactive groups (e.g., aldehydes, amines, boronic acids) that can undergo reversible reactions to form crystalline networks. tcichemicals.com

This compound possesses two distinct functional sites: the secondary amine within the diphenylamine group and the terminal carboxylic acid. While the secondary amine is relatively unreactive for typical COF-forming reactions, the molecule could be derivatized to incorporate more reactive functionalities. For example, functionalizing the phenyl rings with amino or aldehyde groups would make it a viable linker for constructing imine-linked COFs, which are known for their high stability. tcichemicals.com The inherent asymmetry and non-planarity of the diphenylamine group could lead to COFs with complex, chiral, or interpenetrated topologies that are difficult to achieve with simpler, more symmetric linkers. Triphenylamine-based monomers have been successfully used to synthesize COF films with interesting electrofluorochromic properties. nih.gov

Metal-Organic Frameworks (MOFs) are hybrid materials constructed from metal ions or clusters connected by organic linkers. youtube.com The carboxylate group is one of the most common functionalities used to bridge metal centers in MOF chemistry. Therefore, the carboxylic acid of this compound makes it a potential candidate as a monodentate or, more likely, a bridging linker in MOF synthesis, assuming a dimeric or polymeric structure is formed.

The table below provides data for a well-known MOF that uses a linker with a similar size and dicarboxylate functionality, illustrating the structural properties that can be achieved.

| MOF Name | Metal Node | Organic Linker | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Key Feature |

|---|---|---|---|---|---|

| UiO-66 | Zr₆O₄(OH)₄ | Terephthalic acid | ~1200 | 0.5 | High chemical and thermal stability |

Molecular Interactions with Biological Systems Chemical and Mechanistic Focus

Molecular Docking and Computational Ligand-Receptor Interaction Studies

Molecular docking and computational studies are crucial for predicting the binding affinity and interaction patterns of a ligand with a biological receptor. Despite a thorough search of scientific databases, no specific molecular docking or computational ligand-receptor interaction studies have been published for 4-(Diphenylamino)-4-oxobutanoic acid.

Therefore, there is no available data to present regarding its binding energies, interaction types (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking), or the specific amino acid residues it may interact with in the active sites of proteins.

Table 1: Summary of Molecular Docking and Computational Interaction Studies

| Target Receptor | Binding Affinity (kcal/mol) | Interacting Residues | Type of Interactions | Reference |

|---|

Investigation of Molecular Mechanisms of Interaction in Biological Contexts

The investigation of molecular mechanisms provides insight into how a compound exerts its effects at a molecular level. This can include the formation of covalent bonds or non-covalent interactions with biological macromolecules.

Covalent Interactions with Specific Biomolecular Residues

There is currently no published research detailing any covalent interactions between this compound and specific biomolecular residues, such as amino acids in proteins. Studies that would identify the formation of a covalent bond, the specific residues involved, and the mechanism of such an interaction have not been reported.

Table 2: Documented Covalent Interactions with Biomolecular Residues

| Target Biomolecule | Interacting Residue(s) | Mechanism of Covalent Bonding | Reference |

|---|

DNA Interaction Studies (e.g., Intercalation)

The interaction of small molecules with DNA is a significant area of research, particularly for the development of therapeutic agents. These interactions can occur through various modes, including intercalation (insertion between base pairs), groove binding, or electrostatic interactions.

A review of the existing scientific literature reveals no studies on the interaction of this compound with DNA. Consequently, there is no data to suggest whether this compound binds to DNA, and if so, by what mechanism (e.g., intercalation or groove binding).

Table 3: Summary of DNA Interaction Studies

| DNA Type | Binding Mode | Binding Constant (K) | Spectroscopic Evidence | Reference |

|---|

Q & A

Q. What established synthetic methodologies are used to prepare 4-(Diphenylamino)-4-oxobutanoic acid, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves Claisen condensation between diphenylamine derivatives and diethyl oxalate, followed by saponification and decarboxylation. For example, analogous compounds like ethyl 4-phenyl-2-oxobutanoate are synthesized via ester formation under acidic conditions . Reaction temperature (e.g., reflux in ethanol) and stoichiometric ratios of reactants critically affect yield. Impurities such as unreacted starting materials or side products (e.g., diesters) can be minimized using column chromatography with silica gel and ethyl acetate/hexane gradients .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?

- Methodological Answer :

- 1H NMR : Focus on the α-proton to the ketone (δ 2.60–2.80 ppm, multiplet) and carboxylic acid proton (δ ~9.89 ppm, broad singlet). Deuteration of the acidic proton (e.g., using CD3OD) confirms the presence of exchangeable protons .

- 13C NMR : Identify the ketone carbonyl (δ ~200 ppm) and carboxylic acid carbonyl (δ ~170 ppm).

- IR Spectroscopy : Stretching vibrations for C=O (ketone: ~1700 cm⁻¹; carboxylic acid: ~1720 cm⁻¹) and N-H (amide: ~3300 cm⁻¹) .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in novel synthetic pathways?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron distribution at the ketone and carboxylic acid groups, predicting sites for nucleophilic attack. For example, fluorine-substituted analogs show reduced electron density at the phenyl ring, altering reactivity . Molecular docking studies assess binding affinity to biological targets (e.g., enzymes), guiding derivative design for enhanced activity .

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

- Methodological Answer :

- Assay Standardization : Compare IC50 values under consistent conditions (pH, temperature, solvent). For instance, antimicrobial activity discrepancies may arise from variations in bacterial strain susceptibility .

- Structural-Activity Relationship (SAR) Analysis : Synthesize analogs (e.g., halogenated or methoxy-substituted derivatives) to isolate electronic vs. steric effects. Fluorine substitution in phenyl rings enhances membrane permeability in some analogs but reduces solubility in others .

- Metabolic Stability Tests : Use liver microsome assays to differentiate intrinsic activity from pharmacokinetic factors .

Q. How do electronic modifications of the diphenylamino group affect photophysical properties, and what experimental approaches quantify these changes?

- Methodological Answer :

- Substituent Effects : Electron-withdrawing groups (e.g., -NO2) redshift UV-Vis absorption maxima (λmax) due to extended conjugation. Measure λmax and fluorescence quantum yields in DMSO or acetonitrile .

- Time-Resolved Spectroscopy : Femtosecond transient absorption spectroscopy tracks excited-state dynamics, correlating substituent effects with charge-transfer efficiency .

Q. What experimental approaches optimize regioselectivity in nucleophilic substitutions on the 4-oxobutanoic acid backbone?

- Methodological Answer :

- Protecting Group Strategy : Temporarily protect the carboxylic acid (e.g., tert-butyl ester) to direct nucleophiles (amines, thiols) to the ketone. Deprotection with TFA regenerates the acid .

- Catalytic Control : Use Lewis acids (e.g., AlCl3) to polarize the ketone carbonyl, enhancing electrophilicity at the β-carbon for selective substitution .

Data Analysis and Validation

Q. How should researchers validate synthetic intermediates when scaling up this compound production?

- Methodological Answer :

- In-line FTIR : Monitor reaction progress by tracking carbonyl group conversions in real-time.

- HPLC-MS : Use C18 columns with 0.1% formic acid in water/acetonitrile gradients to detect low-abundance byproducts (e.g., dimerized species) .

- Elemental Analysis : Confirm purity (>98%) by comparing experimental vs. theoretical C, H, N, O percentages .

Q. What mechanistic insights explain unexpected side reactions during the synthesis of this compound derivatives?

- Methodological Answer :

- Isolation of Byproducts : Use preparative TLC to isolate minor components. For example, over-oxidation of the ketone to a carboxylic acid may occur under harsh conditions (e.g., excess KMnO4) .

- Kinetic Studies : Vary reaction time and temperature to identify conditions favoring desired pathways (e.g., <50°C to prevent decarboxylation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.